molecular formula C12H16F2N2O B2528421 2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide CAS No. 1155464-60-0

2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide

Cat. No.: B2528421
CAS No.: 1155464-60-0
M. Wt: 242.27
InChI Key: MBDHDPFJMNIJOR-UHFFFAOYSA-N
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Description

2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide is a pharmacological compound with the molecular formula C12H16F2N2O and a molecular weight of 242.27 g/mol. This compound has shown promising therapeutic potential in various fields of research and is known for its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide involves several steps. One common synthetic route includes the reaction of 2,4-difluoroacetophenone with ethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide can be compared with other similar compounds, such as:

    2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-ethylacetamide: This compound has chlorine atoms instead of fluorine, which may affect its chemical reactivity and biological activity.

    2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-methylacetamide: The presence of a methyl group instead of an ethyl group can influence its pharmacokinetic properties

Properties

IUPAC Name

2-[1-(2,4-difluorophenyl)ethylamino]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O/c1-3-15-12(17)7-16-8(2)10-5-4-9(13)6-11(10)14/h4-6,8,16H,3,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDHDPFJMNIJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC(C)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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